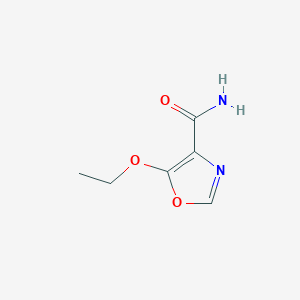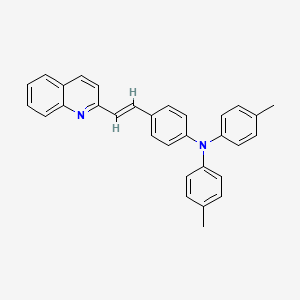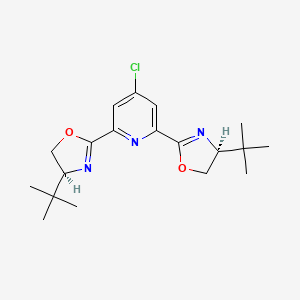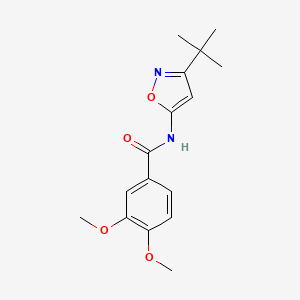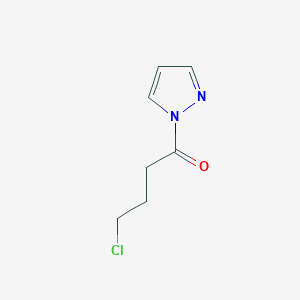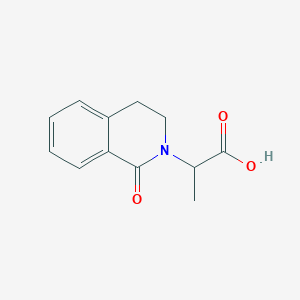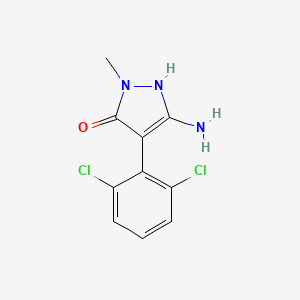![molecular formula C11H11NO5S B12883867 N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide CAS No. 652976-66-4](/img/structure/B12883867.png)
N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide is a chemical compound that features a tetrahydrofuran ring substituted with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide typically involves the reaction of ®-2,5-Dioxotetrahydrofuran-3-yl acetate with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological activity. The tetrahydrofuran ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-2,5-Dioxotetrahydrofuran-3-yl acetate: A related compound with similar structural features but different functional groups.
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the tetrahydrofuran ring.
Uniqueness
®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide is unique due to the combination of the tetrahydrofuran ring and the sulfonamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
652976-66-4 |
|---|---|
Fórmula molecular |
C11H11NO5S |
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
N-[(3R)-2,5-dioxooxolan-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-9-6-10(13)17-11(9)14/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
Clave InChI |
VNMAMGMXPZCSRG-SECBINFHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CC(=O)OC2=O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


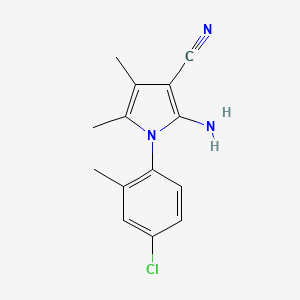
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)

